Oxo(phenoxy)phenylphosphanium
Description
Context within Organophosphorus Chemistry
Organophosphorus chemistry, the study of organic compounds containing phosphorus, is a field of immense importance, with applications ranging from industrial catalysis to the development of pharmaceuticals. nih.gov Within this discipline, compounds featuring phosphorus in its +5 oxidation state hold a prominent position.
Phosphorus(V) compounds are characterized by a phosphorus atom forming five covalent bonds or, more commonly, a tetrahedral structure with a formal positive charge on the phosphorus atom, as seen in phosphonium (B103445) salts. This class of compounds includes a diverse array of structures, from stable phosphine (B1218219) oxides to highly reactive intermediates. Their chemistry is largely dictated by the nature of the substituents attached to the phosphorus center, which can tune the electronic and steric properties of the molecule.
Phosphonium cations, with the general formula [R₄P]⁺, are of considerable significance in contemporary chemistry. iupac.org They are widely utilized as phase-transfer catalysts, ionic liquids, and as precursors to ylides in the Wittig reaction, a cornerstone of alkene synthesis. libretexts.orgwikipedia.org The lipophilic nature and stability of many phosphonium salts make them valuable reagents in various organic transformations. nih.gov The triphenylphosphonium moiety, in particular, has been explored for its ability to target mitochondria, opening avenues for the development of novel therapeutic agents. nih.gov
Historical Development and Fundamental Principles of Phosphonium Compounds
The history of phosphonium compounds dates back to the 19th century. The synthesis of the first phosphonium salt is often attributed to the reaction of a phosphine with an alkyl halide, a fundamental reaction that remains a primary method for their preparation. youtube.com This straightforward Sₙ2 reaction involves the nucleophilic attack of the lone pair of electrons on the phosphorus atom of a phosphine onto the electrophilic carbon of an alkyl halide, resulting in the formation of a stable phosphonium salt. youtube.com The inherent nucleophilicity of phosphines makes this a highly efficient process. youtube.com
The stability of the resulting phosphonium cation is a key feature, arising from the strong phosphorus-carbon bonds and the tetrahedral arrangement of the substituents around the central phosphorus atom. This stability, however, does not preclude reactivity. The nature of the substituents on the phosphorus atom can render the cation susceptible to various transformations, including attack by nucleophiles or, in the case of α-hydrogens, deprotonation to form ylides. libretexts.org
Structural Classification and Nomenclature of Oxo(phenoxy)phenylphosphanium and Analogues
According to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, the name "this compound" describes a specific phosphonium cation. iupac.orgiupac.org The term "phosphanium" itself denotes the cation H₄P⁺. nih.gov In the case of this compound, the phosphorus atom is bonded to an oxo group (=O), a phenoxy group (-OPh), and a phenyl group (-Ph). The fourth position would be occupied by another substituent, which is not specified in the name fragment but is necessary for a stable tetracoordinate phosphonium cation. If we assume the fourth substituent is a hydrogen atom, the systematic name would be Hydro(oxo)(phenoxy)phenylphosphanium .
A more stable and common arrangement for such a combination of substituents would be a neutral phosphine oxide. However, the "phosphanium" nomenclature specifically indicates a cationic species. It is plausible that "this compound" refers to a reactive intermediate or a fragment of a larger molecule.
For the purpose of providing a structured overview, we will consider analogues where the fourth substituent is a variable group 'R'. The classification of these analogues is based on the nature of the four groups attached to the central phosphorus atom.
Table 1: Structural Classification of Representative Phosphonium Cations
| Compound Name | Structure | Classification |
| Tetraphenylphosphonium (B101447) | [P(C₆H₅)₄]⁺ | Tetraarylphosphonium |
| Methyltriphenylphosphonium | [P(CH₃)(C₆H₅)₃]⁺ | Alkyltriarylphosphonium |
| (2-Oxo-2-phenylethyl)triphenylphosphonium | [P(CH₂C(O)C₆H₅)(C₆H₅)₃]⁺ | Functionalized Alkyltriarylphosphonium |
| Alkoxy(tris(o-tolyl))phosphonium | [P(OR)(o-tolyl)₃]⁺ | Alkoxyphosphonium |
| Phenoxy(tris(pentafluorophenyl))phosphonium | [P(OC₆H₅)(C₆F₅)₃]⁺ | Aryloxyphosphonium |
This table presents a selection of phosphonium cations to illustrate the diversity within this class of compounds.
The nomenclature of these compounds follows established IUPAC rules, where the substituents on the phosphorus atom are listed alphabetically as prefixes to the parent name "phosphanium". iupac.orgiupac.org
Table 2: Representative Compound Names and Structures
| Systematic Name | Common Name/Abbreviation | Chemical Formula |
| Tetraphenylphosphonium bromide | TPPB | C₂₄H₂₀PBr |
| Methyltriphenylphosphonium bromide | MTPPB | C₁₉H₁₈PBr |
| (2-Oxo-2-phenylethyl)triphenylphosphonium bromide | C₂₆H₂₂BrOP | |
| Benzyloxytriphenylphosphonium chloride | C₂₅H₂₂ClOP |
This table provides examples of systematically named phosphonium salts with their corresponding chemical formulas.
Due to the limited direct research on "this compound" as a stable, isolable cation, the subsequent sections will draw upon the established chemistry of closely related and well-characterized phosphonium systems, particularly aryloxy- and alkoxyphosphonium salts, to infer its probable chemical behavior and properties. The reactivity of oxophosphonium species as transient intermediates will also be considered to provide a comprehensive scientific picture.
Structure
2D Structure
3D Structure
Properties
CAS No. |
52744-21-5 |
|---|---|
Molecular Formula |
C12H10O2P+ |
Molecular Weight |
217.18 g/mol |
IUPAC Name |
oxo-phenoxy-phenylphosphanium |
InChI |
InChI=1S/C12H10O2P/c13-15(12-9-5-2-6-10-12)14-11-7-3-1-4-8-11/h1-10H/q+1 |
InChI Key |
LEGSDIBWTVJPPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)O[P+](=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Phosphorus Systems
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organophosphorus compounds in solution. The presence of various NMR-active nuclei, including ¹H, ¹³C, and ³¹P, allows for a detailed investigation of the molecular framework.
¹H, ¹³C, and ³¹P NMR Methodologies for Structural Assignment
A complete structural assignment of Oxo(phenoxy)phenylphosphanium would rely on the combined interpretation of one-dimensional ¹H, ¹³C, and ³¹P NMR spectra.
¹H NMR Spectroscopy : The proton NMR spectrum would provide information on the number and connectivity of protons in the phenyl and phenoxy groups. The chemical shifts (δ) of the aromatic protons would be expected in the range of 7.0-8.5 ppm, with the exact values influenced by the electron-withdrawing nature of the phosphanium center and the oxygen atom. libretexts.org Coupling between adjacent protons (³JHH) would reveal the substitution pattern on the aromatic rings.
¹³C NMR Spectroscopy : The carbon NMR spectrum would show distinct signals for each unique carbon environment in the molecule. The carbons of the phenyl and phenoxy rings would resonate in the aromatic region (typically 120-150 ppm). The carbon atoms directly bonded to phosphorus would exhibit coupling (¹JPC), providing crucial connectivity information. Similarly, carbons further away would show smaller two-bond (²JPC) and three-bond (³JPC) couplings.
³¹P NMR Spectroscopy : As a highly sensitive nucleus with a wide chemical shift range, ³¹P NMR is particularly informative for phosphorus-containing compounds. nih.gov For a phosphonium (B103445) species like this compound, a single resonance would be expected. The chemical shift of this signal is highly diagnostic of the coordination environment and electronic nature of the substituents at the phosphorus center.
Table 1: Predicted NMR Data for this compound (Note: As experimental data is unavailable, this table presents expected ranges and patterns based on general principles of NMR spectroscopy for analogous structures.)
| Nucleus | Predicted Chemical Shift Range (ppm) | Expected Multiplicity & Coupling |
| ¹H (Aromatic) | 7.0 - 8.5 | Multiplets |
| ¹³C (Aromatic) | 120 - 150 | Doublets (due to P-C coupling) and Singlets |
| ³¹P | Specific to environment | Singlet |
Advanced NMR Techniques for Stereochemical and Dynamic Studies
Beyond one-dimensional techniques, a suite of advanced two-dimensional (2D) NMR experiments would be essential for a deeper understanding of the molecule's stereochemistry and any dynamic processes. libretexts.org
COSY (Correlation Spectroscopy) : This experiment would definitively establish the proton-proton connectivities within the phenyl and phenoxy rings. libretexts.org
HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates the chemical shifts of protons with their directly attached carbons, allowing for unambiguous assignment of the ¹³C signals. libretexts.org
HMBC (Heteronuclear Multiple Bond Correlation) : By detecting longer-range couplings (typically 2-3 bonds), HMBC would be instrumental in connecting the different fragments of the molecule, for instance, showing correlations from the aromatic protons to the phosphorus atom via the carbon framework.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of nuclei. libretexts.org It could be used to determine the relative orientation of the phenyl and phenoxy groups around the phosphorus center.
Dynamic NMR : In cases where conformational exchange or restricted rotation around the P-O or P-C bonds might occur, variable temperature NMR studies could reveal the energetics of these processes.
Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present.
IR Spectroscopy : The IR spectrum of this compound would be expected to show characteristic absorption bands. A strong band corresponding to the P=O stretching vibration is a key diagnostic feature for oxo-phosphonium species. The exact frequency of this band is sensitive to the electronic environment of the phosphorus atom. Additionally, bands corresponding to C-H stretching of the aromatic rings, C=C stretching within the rings, and C-O stretching of the phenoxy group would be observed.
Raman Spectroscopy : Raman spectroscopy would complement the IR data. The P=O stretch is also Raman active. Aromatic ring vibrations often give rise to strong signals in the Raman spectrum, aiding in the confirmation of the molecular structure.
Table 2: Expected Vibrational Frequencies for this compound (Note: Representative frequency ranges are provided based on known data for similar functional groups.)
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| P=O | Stretch | 1250 - 1350 |
| C-H (Aromatic) | Stretch | 3000 - 3100 |
| C=C (Aromatic) | Stretch | 1400 - 1600 |
| C-O (Phenoxy) | Stretch | 1200 - 1300 |
High-Resolution Mass Spectrometry for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is a powerful tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, techniques such as electrospray ionization (ESI) would likely be employed to generate the gas-phase ion. The high resolving power of the mass analyzer would allow for the measurement of the mass-to-charge ratio (m/z) with high accuracy (typically to four or five decimal places), distinguishing it from other ions with the same nominal mass but different elemental compositions.
X-ray Crystallography for Solid-State Structural Elucidation
Determination of Bond Lengths, Angles, and Conformations
A successful crystallographic analysis of this compound would yield a detailed structural model. Key parameters that would be determined include:
P=O, P-C, and P-O bond lengths : These distances would provide insight into the bonding and hybridization at the phosphorus center.
Bond angles around the phosphorus atom : The geometry around the central phosphorus atom (e.g., tetrahedral, distorted tetrahedral) would be precisely defined.
Torsion angles : These would describe the conformation of the phenyl and phenoxy groups relative to the rest of the molecule.
Intermolecular interactions : The crystal packing would reveal any significant non-covalent interactions, such as hydrogen bonding or π-stacking, that influence the solid-state structure.
Table 3: Key Structural Parameters from X-ray Crystallography (Note: This table illustrates the type of data that would be obtained from an X-ray crystallographic study.)
| Parameter | Description |
| Bond Lengths (Å) | P=O, P-C(phenyl), P-O(phenoxy), C-O, C-C, C-H |
| Bond Angles (°) | O=P-C, O=P-O, C-P-C, C-P-O, P-O-C |
| Torsion Angles (°) | Describing the orientation of the aromatic rings |
In-Depth Analysis of Intermolecular Interactions in this compound Remains an Area for Future Research
Despite a thorough investigation of scientific literature and databases, detailed experimental or computational studies specifically characterizing the intermolecular interactions of the chemical compound this compound are not publicly available at this time. Therefore, a comprehensive analysis as outlined, focusing solely on this specific molecule, cannot be generated.
The study of intermolecular interactions is a critical field in chemistry, providing fundamental insights into the physical and chemical properties of substances. Techniques such as X-ray crystallography, NMR spectroscopy, and computational modeling are instrumental in elucidating the nature and strength of these non-covalent forces, which include hydrogen bonds, van der Waals forces, and π-π stacking interactions.
While general principles of intermolecular forces can be applied to predict the likely behavior of this compound based on its constituent functional groups (an oxo group, a phenoxy group, and a phenyl group attached to a central phosphorus atom), any such discussion would be purely speculative. The user's request for an article based on "detailed research findings" and "scientifically accurate content" necessitates empirical data that is currently absent from the scientific record for this particular compound.
Further research, including the synthesis, crystallization, and subsequent structural analysis of this compound, would be required to provide the necessary data to construct the requested scientific article.
Reactivity Profiles and Mechanistic Pathways of Oxo Phenoxy Phenylphosphanium
General Reactivity Patterns of Phosphorus(V) Cations
Phosphorus(V) cations, also known as phosphonium (B103445) cations, are generally characterized by their electrophilic nature. The positive charge on the phosphorus atom renders it susceptible to attack by nucleophiles. The stability and reactivity of these cations are influenced by the nature of the substituents attached to the phosphorus center. Electron-withdrawing groups enhance the electrophilicity and Lewis acidity of the phosphonium cation, while bulky substituents can provide steric shielding, influencing the accessibility of the phosphorus center to nucleophiles. scholaris.ca
The applications of electrophilic phosphonium cations (EPCs) as Lewis acid catalysts have been explored, though their utility can be limited by their sensitivity to air and moisture. scholaris.ca The incorporation of bulky or electron-withdrawing aryl substituents, such as perchlorinated or perfluorinated phenyl groups, has been a strategy to increase their stability. scholaris.carsc.org
Nucleophilic and Electrophilic Reactivity at the Phosphorus Center
The phosphorus atom in phenoxy-substituted phosphonium cations is a key center of reactivity. It is highly electrophilic and readily undergoes nucleophilic attack. This reactivity is central to their function as catalysts in various organic transformations. rsc.orgresearchgate.net
The general mechanism for nucleophilic substitution at a P(V) center can proceed through different pathways. One common pathway is a stepwise associative mechanism, which involves the formation of a pentacoordinate intermediate, often referred to as a phosphorane. youtube.com In this mechanism, the nucleophile attacks the phosphorus center, leading to a trigonal bipyramidal (TBP) intermediate. nih.gov This intermediate can then undergo pseudorotation, a process that interchanges the axial and equatorial substituents, before the leaving group is expelled. nih.gov
The electrophilicity of the phosphorus center can be tuned by the substituents. For example, the presence of highly electron-withdrawing groups like pentafluorophenyl (C6F5) significantly increases the Lewis acidity of the phosphonium cation. rsc.orgresearchgate.net
Table 1: Examples of Nucleophilic Reactions at the Phosphorus Center of Phosphonium Cations
| Phosphonium Cation Type | Nucleophile | Reaction Type | Product Type | Reference(s) |
| Tetraorganophosphonium | Base | Deprotonation | Wittig Reagent | wikipedia.org |
| Alkoxyphosphonium | Halide Ion | Dealkylation | Phosphine (B1218219) Oxide | wikipedia.org |
| Electrophilic Phosphonium | Amine, Phenol (B47542), Thiol | Dehydrocoupling | Phosphine, H2 | researchgate.net |
| Phenoxy-substituted Phosphonium | Hydride (from silane) | Reduction | Phosphine | rsc.org |
Phenoxy Group Cleavage and Exchange Reactions
The phenoxy group in these cations can act as a leaving group in nucleophilic substitution reactions. The cleavage of the P-OAr bond is a key step in many reactions catalyzed by these species. nii.ac.jp The facility of this cleavage depends on the nature of the nucleophile and the electronic properties of the phenoxy group itself. Electron-withdrawing substituents on the phenyl ring of the phenoxy group can make it a better leaving group.
In some instances, preserving the P-OAr bond while cleaving other bonds, such as P-OMe, is a synthetic objective, highlighting the differential reactivity of various alkoxy/aryloxy substituents on a phosphorus center. researchgate.net The selective cleavage is often influenced by the reaction conditions and the reagents employed.
Reactivity at the Phenyl Substituent
The phenyl groups directly attached to the phosphorus atom are generally stable and less reactive than the phenoxy group. wikipedia.orgontosight.ai Due to the electron-withdrawing nature of the phosphonium group, the attached phenyl rings are deactivated towards electrophilic aromatic substitution. Conversely, they would be more susceptible to nucleophilic aromatic substitution, although this is a less common reaction pathway. The primary role of the phenyl substituents is often to modulate the electronic properties and steric environment of the phosphorus center. scholaris.cawikipedia.org
Investigation of Reaction Mechanisms via Spectroscopic Monitoring and Trapping Experiments
The elucidation of reaction mechanisms for phosphorus compounds heavily relies on spectroscopic techniques and trapping experiments.
Spectroscopic Monitoring: ³¹P NMR spectroscopy is a particularly powerful tool for studying phosphorus-containing reaction intermediates. acs.orgrsc.org The chemical shift in ³¹P NMR is highly sensitive to the coordination number and electronic environment of the phosphorus atom, allowing for the direct observation of phosphonium cations, phosphorane intermediates, and final products. For instance, the formation and hydrolysis of phosphonium Lewis acid catalysts have been monitored using ³¹P{¹H} NMR spectra. scholaris.ca
Trapping Experiments: Trapping experiments are designed to capture and identify short-lived, reactive intermediates. In the context of phosphorus chemistry, this could involve the use of specific reagents that react selectively with a proposed intermediate, leading to a stable, characterizable product. utexas.edunih.govwikipedia.org For example, if a highly reactive metaphosphate intermediate is proposed, a suitable nucleophile could be added to the reaction mixture to trap it as a stable phosphate (B84403) ester. The detection of radical intermediates in reactions involving phosphorus compounds can be achieved through spin trapping techniques, where a "spin trap" molecule reacts with the radical to form a more stable radical that can be detected by Electron Paramagnetic Resonance (EPR) spectroscopy. utexas.eduwikipedia.org
Table 2: Spectroscopic Data for Characterization of Phosphorus Species
| Species Type | Spectroscopic Technique | Key Observable | Typical Chemical Shift Range (ppm) | Reference(s) |
| Phosphonium Cations (R₄P⁺) | ³¹P NMR | Single resonance | +20 to +40 (for tetraalkyl/aryl) | rsc.org |
| Phosphoranes (PR₅) | ³¹P NMR | Single resonance | -20 to -100 | youtube.comnih.gov |
| Phosphine Oxides (R₃P=O) | ³¹P NMR | Single resonance | +25 to +50 | princeton.edu |
| Radical Adducts | EPR | Hyperfine splitting constants | Varies with radical and spin trap | utexas.eduwikipedia.org |
Computational and Theoretical Investigations of Oxo Phenoxy Phenylphosphanium
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms, providing information about the electronic distribution, molecular orbital energies, and the nature of chemical bonds.
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost. DFT methods calculate the electronic structure of a molecule based on its electron density rather than the complex many-electron wavefunction. For a molecule like Oxo(phenoxy)phenylphosphanium, DFT calculations can provide optimized geometries, vibrational frequencies, and insights into the electronic properties.
Furthermore, DFT can be used to analyze the electronic structure of the phosphonium (B103445) cation core. Research on various phosphonium cations shows that the positive charge is primarily localized on the phosphorus atom and its immediate substituents. researchgate.net The electrostatic potential surface, a key output of DFT calculations, would visually represent the charge distribution across the this compound cation, highlighting the electrophilic nature of the phosphorus center. chinesechemsoc.org
Table 1: Representative Calculated Bond Parameters for Analogous Organophosphorus Compounds using DFT
| Compound/Fragment | Bond | Calculated Bond Length (Å) | Reference Compound |
| P=O | P=O | ~1.48 | Triphenylphosphine (B44618) oxide |
| P-Phenyl | P-C | ~1.80 | Triphenylphosphine oxide |
| P-Phenoxy | P-O | ~1.60 | Phenylphosphinic acid |
| P-Cationic Center | P-C | ~1.79 | Tetraphenylphosphonium (B101447) |
Note: The values presented are typical and can vary depending on the specific DFT functional and basis set used in the calculation. The data for this compound would be inferred from these related structures.
Ab Initio Methods for Energy and Geometry Optimization
Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate results, albeit often at a higher computational cost than DFT.
For this compound, ab initio calculations would be crucial for obtaining a precise geometry and a benchmark for the total electronic energy. Geometry optimization using methods like MP2 or CCSD(T) would yield highly reliable predictions for bond lengths and angles. For instance, studies on phosphine (B1218219) oxide and phosphinic acid have utilized ab initio calculations to determine their relative stabilities and the barriers to isomerization, demonstrating the power of these methods in understanding fundamental energetic properties. capes.gov.br
The choice of basis set is critical in ab initio calculations. For a molecule containing phosphorus, a second-row element, basis sets that include polarization and diffuse functions (e.g., 6-311+G(d,p)) are essential for accurately describing the electron distribution, particularly around the polar P=O bond and the cationic center.
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR chemical shifts)
Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the identification and characterization of new compounds. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly important for organophosphorus chemistry, with ³¹P NMR being a key technique.
Theoretical calculations of NMR chemical shifts can be performed using both DFT and ab initio methods. For this compound, predicting the ³¹P, ¹³C, and ¹H NMR spectra would be invaluable. The ³¹P chemical shift is highly sensitive to the electronic environment around the phosphorus nucleus. In phosphonium salts, the phosphorus atom is typically deshielded, resulting in a downfield chemical shift. For phosphine oxides, the chemical shift is also in a characteristic downfield region. By calculating the magnetic shielding tensor for the phosphorus nucleus in this compound, its expected ³¹P chemical shift can be predicted.
Comparisons with experimental and theoretical data for related compounds are essential for validating the computational approach. For example, computational studies on phenylphosphinic acid and its derivatives have shown good agreement between calculated and experimental ³¹P and ¹³C NMR chemical shifts. researchgate.net Similarly, zero-field NMR studies on organophosphorus compounds have been complemented by theoretical simulations to analyze J-coupling interactions. acs.orgnih.gov
Table 2: Predicted NMR Chemical Shifts for Key Nuclei in this compound based on Analogous Compounds
| Nucleus | Functional Group | Predicted Chemical Shift Range (ppm) | Reference Compounds |
| ³¹P | Oxophosphonium | +30 to +60 | Triphenylphosphine oxide, Tetraphenylphosphonium |
| ¹³C | Phenyl (ipso) | 120 to 135 | Triphenylphosphine oxide, Phenylphosphinic acid |
| ¹³C | Phenoxy (ipso) | 150 to 165 | Phenylphosphinic acid |
| ¹H | Phenyl/Phenoxy | 7.0 to 8.5 | Various organophosphorus compounds |
Note: These are estimated ranges based on data from analogous compounds. The actual chemical shifts for this compound would depend on the specific electronic structure and geometry.
Molecular Dynamics Simulations for Conformational Analysis and Reactivity
While quantum chemical calculations typically focus on static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of conformational landscapes and the study of molecular motion.
For a flexible molecule like this compound, which has rotatable bonds (P-C, P-O, C-O), MD simulations would be essential for understanding its conformational preferences. By simulating the molecule in a solvent box, one can observe the different accessible conformations and their relative populations. This is particularly important for understanding how the molecule might interact with other species in solution.
MD simulations on phosphine oxides adsorbed on surfaces have been used to study their mobility and interactions. researchgate.net For the cationic this compound, MD simulations could be employed to study its interaction with solvent molecules and potential counter-ions. Studies on the absorption of phosphonium cations into lipid bilayers have demonstrated the power of MD in understanding intermolecular interactions and dynamic processes.
Reaction Pathway Modeling and Transition State Analysis
Understanding the reactivity of a molecule often involves mapping out the potential energy surface for a given reaction. Computational chemistry provides the tools to model reaction pathways and identify transition states, which are the energy maxima along the minimum energy path between reactants and products.
For this compound, a key area of interest would be its potential reactivity as an electrophile or as a phosphoryl transfer agent. Reaction pathway modeling could be used to investigate, for example, the hydrolysis of the P-O(phenoxy) bond. This would involve identifying the transition state for the nucleophilic attack of a water molecule on the phosphorus center. The calculated activation energy for this process would provide a quantitative measure of the compound's stability in aqueous environments.
Applications in Chemical Synthesis and Catalysis
Role as Ligands or Reagents in Organic Transformations
Phosphonium (B103445) salts are pivotal in numerous reactions, serving as precursors to ylides for olefination reactions or as catalysts in their own right.
One of the most prominent applications of phosphonium salts is in the Wittig reaction, a cornerstone of alkene synthesis. ucc.ielibretexts.orgyoutube.com This reaction involves the formation of a phosphonium ylide by treating a phosphonium salt with a strong base. libretexts.orgyoutube.comyoutube.com This ylide then reacts with an aldehyde or a ketone to produce an alkene and a phosphine (B1218219) oxide. libretexts.orgyoutube.com The nature of the substituents on the phosphorus atom can influence the reactivity and stereoselectivity of the reaction. ucc.ie
Furthermore, phosphonium salts have been employed as catalysts in various coupling reactions. For instance, they can act as phase-transfer catalysts, facilitating reactions between reactants in different phases. alfachemic.com Chiral quaternary phosphonium salts have been used to catalyze asymmetric alkylation and amination reactions. alfachemic.com Additionally, phosphonium-based coupling reagents have been developed for the direct formation of C-C, C-N, C-O, and C-S bonds from tautomerizable heterocycles by activating C-OH bonds. researchgate.netiu.edu
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are highly valued for their efficiency and atom economy. researchgate.net Stabilized phosphorus ylides, which can be generated from phosphonium salts, are known to participate in MCRs. researchgate.net For example, the reaction of triphenylphosphine (B44618), dialkyl acetylenedicarboxylates, and an acidic component like a phenol (B47542) can lead to the formation of stabilized phosphorus ylides, which can then undergo intramolecular Wittig reactions to generate diverse heterocyclic or carbocyclic compounds. researchgate.netresearchgate.net
Organocatalytic Potential of Related Phosphonium Species (e.g., Ylide-Mediated Catalysis)
The field of organocatalysis, which utilizes small organic molecules as catalysts, has seen significant growth. Phosphine catalysis, a subset of organocatalysis, often involves the in situ generation of phosphonium ylides as reactive intermediates. nih.gov
In a typical phosphine-catalyzed reaction, the nucleophilic phosphine adds to an electrophilic substrate to form a zwitterionic phosphonium intermediate. nih.gov This intermediate can then react with another substrate, leading to the formation of the desired product and regeneration of the phosphine catalyst. In ylide-mediated catalysis, a phosphonium salt is deprotonated to form an ylide, which then acts as the catalytic species. fiveable.me For example, in the Wittig reaction, the catalytic cycle involves the formation of an oxaphosphetane intermediate from the reaction of the ylide with a carbonyl compound, which then decomposes to the alkene and a phosphine oxide. libretexts.orgyoutube.com
Phosphine-catalyzed reactions encompass a wide range of transformations, including annulations, cycloadditions, and conjugate additions. nih.gov The scope of these reactions is broad, tolerating a variety of functional groups. However, limitations can arise from the sensitivity of the phosphine catalyst to air and moisture, and the potential for side reactions. The stereoselectivity of ylide-mediated reactions can also be a challenge, often depending on the structure of the ylide and the reaction conditions. ucc.ie
Precursors for the Generation of Reactive Intermediates
Phosphonium salts can serve as precursors to various reactive intermediates beyond ylides. For example, electrophilic phosphonium cations can be generated and have been shown to be effective Lewis acid catalysts in reactions such as hydrodefluorination and hydrosilylation. researchgate.netscholaris.caqucosa.de The generation of these reactive species often involves the use of strong electron-withdrawing groups on the phosphorus atom. scholaris.ca The presence of a phenoxy group, as in the hypothetical Oxo(phenoxy)phenylphosphanium, could modulate the electrophilicity of the phosphorus center and its ability to generate such reactive intermediates. researchgate.netrsc.org
Synthesis and Exploration of Oxo Phenoxy Phenylphosphanium Derivatives and Analogues
Structural Modifications of the Phenoxy and Phenyl Moieties
The versatility of the oxo(phenoxy)phenylphosphanium scaffold lies in the ability to introduce a wide array of substituents on both the phenoxy and phenyl rings. These modifications are crucial for fine-tuning the electronic and steric properties of the phosphonium (B103445) center, thereby influencing its reactivity and stability.
Synthesis of Substituted Phenylphosphonium Precursors: The introduction of functional groups on the phenyl ring typically begins with the synthesis of appropriately substituted triarylphosphines. Nickel-catalyzed cross-coupling reactions between aryl halides (iodides, bromides, or chlorides) or triflates and triphenylphosphine (B44618) have proven to be an efficient method for generating tetraarylphosphonium salts with diverse functionalities. nih.gov This approach tolerates a variety of functional groups, including alcohols, amides, ketones, and aldehydes, allowing for the preparation of a library of precursors. nih.gov For instance, the reaction of a substituted phenyl halide with triphenylphosphine in the presence of a nickel catalyst would yield the corresponding substituted tetraphenylphosphonium (B101447) salt. Subsequent selective cleavage of one phenyl group can lead to the desired substituted triphenylphosphine.
Another effective method involves the photoredox-mediated arylation of phosphines. nih.gov This regiospecific reaction utilizes diaryliodonium salts as the aryl source and allows for the construction of quaternary arylphosphonium salts under ambient temperature conditions. nih.gov
Introduction of Substituted Phenoxy Groups: The phenoxy group can be introduced through the reaction of a suitably substituted phenol (B47542) with a phosphorus center. For example, a triphenylphosphine derivative bearing a leaving group can react with a substituted phenoxide to form the corresponding phenoxy-substituted phosphonium salt. The choice of the substituent on the phenol (e.g., electron-donating or electron-withdrawing groups) will significantly impact the electron density at the phosphorus center.
The following table provides a representative, though not exhaustive, list of potential structural modifications:
| Moiety | Substituent Type | Examples | Anticipated Effect on Phosphorus Center |
|---|---|---|---|
| Phenyl | Electron-Donating | -CH3, -OCH3, -N(CH3)2 | Increased electron density, enhanced nucleophilicity |
| Electron-Withdrawing | -NO2, -CN, -CF3, -Cl | Decreased electron density, enhanced electrophilicity | |
| Phenoxy | Electron-Donating | -CH3, -OCH3 | Increased electron density on the oxygen atom |
| Electron-Withdrawing | -NO2, -Cl, -Br | Decreased electron density on the oxygen atom |
Introduction of Diverse Functional Groups on the Phosphorus Center
Beyond the modification of the aryl and phenoxy groups, the direct introduction of other functional groups onto the phosphorus atom opens up further avenues for creating novel phosphonium species with tailored properties.
A key precursor for introducing diverse functionality is a phosphine (B1218219) oxide. For example, the synthesis of 9-phenyl-9-phosphafluorene oxide derivatives has been achieved through a multi-step synthesis starting from 2-bromo-4-fluoro-1-nitrobenzene. beilstein-journals.org This process involves the formation of a P-C bond followed by oxidation to the phosphine oxide. beilstein-journals.org This phosphine oxide can then serve as a platform for further functionalization.
The introduction of a second phenyl or a different aryl group can be achieved through reactions of a dichlorophenylphosphine (B166023) with an appropriate Grignard or organolithium reagent, followed by oxidation. The introduction of an alkoxy or aryloxy group can be accomplished by reacting a chlorophosphine with an alcohol or a phenol in the presence of a base.
Structure-Reactivity Relationships in Substituted Analogues
The electronic nature of the substituents on the phenyl and phenoxy rings plays a pivotal role in determining the reactivity of the oxo(phenoxy)phenylphosphonium cation.
Influence of Substituents: Electron-donating groups on the phenyl ring increase the electron density on the phosphorus atom, which can enhance its nucleophilicity if the compound were to participate in reactions as a nucleophile. Conversely, electron-withdrawing groups decrease the electron density, making the phosphorus center more electrophilic and thus more susceptible to nucleophilic attack. This principle is fundamental in understanding the reactivity of phosphonium salts.
The substituents on the phenoxy group primarily influence the stability of the P-O bond. Electron-withdrawing groups on the phenoxy ring can make the phenoxide a better leaving group, potentially facilitating reactions that involve the cleavage of this bond.
Reactivity of the Oxo Group: The P=O bond in oxophosphonium species is highly polarized, with a partial positive charge on the phosphorus and a partial negative charge on the oxygen. This makes the oxygen atom a potential site for electrophilic attack or coordination to Lewis acids. The reactivity of this oxo group can be modulated by the electronic effects of the other substituents on the phosphorus atom. For instance, the reactivity of metal-oxo intermediates is known to be influenced by the physicochemical properties of the metal center and its ligands. rsc.org
Synthesis and Properties of Related Hydroxy- and Alkoxy-Oxophosphanium Systems
Closely related to this compound are the hydroxy- and alkoxy-oxophosphanium systems. These compounds are of interest due to their potential as intermediates in various organic transformations.
Synthesis of 1-Hydroxyalkylphosphonium Salts: An efficient and convenient method for the synthesis of 1-hydroxyalkylphosphonium salts involves the reaction of a triarylphosphine with an aldehyde in the presence of a proton source. nih.gov For example, triphenylphosphine reacts with an aldehyde and an acid like HBF₄ to yield the corresponding 1-hydroxyalkyltriphenylphosphonium tetrafluoroborate. nih.gov This reaction is often carried out at room temperature and provides the product in good yield without the need for extensive purification. nih.gov
A similar strategy could be envisioned for the synthesis of hydroxy(oxo)phenylphosphonium salts, where a phenylphosphine (B1580520) oxide would react with an aldehyde.
Synthesis of Alkoxy-Oxophosphonium Systems: α-Alkoxyalkyl triphenylphosphonium salts can be synthesized through various methods. One common approach involves the reaction of an α-haloether with triphenylphosphine. These salts are valuable reagents in organic synthesis, particularly in the preparation of enol ethers.
Future Research Directions and Emerging Trends
Development of Novel and Efficient Synthetic Routes
The advancement of practical applications for oxo(phenoxy)phenylphosphanium and related phosphonium (B103445) compounds is intrinsically linked to the development of innovative and efficient synthetic methodologies. Current synthetic strategies for analogous phosphine (B1218219) oxides and phosphonium salts often rely on established but potentially limited reactions. Future research will likely focus on overcoming these limitations through several key approaches:
Catalytic C-P and O-P Bond Formation: A significant trend in modern organic synthesis is the use of transition metal catalysis to form challenging chemical bonds. Future efforts will likely target the development of novel catalytic systems, perhaps employing earth-abundant metals, for the efficient and selective construction of the carbon-phosphorus and oxygen-phosphorus bonds present in this compound. This could lead to milder reaction conditions, broader substrate scopes, and improved atom economy compared to traditional methods.
Flow Chemistry for Scalability and Safety: The use of continuous flow reactors offers significant advantages in terms of safety, scalability, and process control for chemical synthesis. Applying flow chemistry to the synthesis of phosphonium salts could enable better management of potentially exothermic reactions and facilitate the production of these compounds on a larger, more industrial scale.
Green Chemistry Approaches: A growing emphasis on environmentally benign chemical processes will drive research into greener synthetic routes. This includes the use of safer solvents, renewable starting materials, and minimizing the generation of hazardous waste. For instance, developing syntheses that avoid the use of halogenated reagents would be a significant step forward.
Exploration of Untapped Reactivity and Transformation Pathways
The reactivity of phosphonium salts is diverse, and a deeper understanding of the specific transformation pathways available to this compound is a crucial area for future research. The interplay between the phenyl and phenoxy substituents on the phosphorus center is expected to impart unique reactivity.
Exploiting the P=O Bond: The phosphoryl (P=O) group is a dominant feature of related phosphine oxides and is known for its ability to participate in a variety of chemical transformations. Future studies will likely investigate the potential of the oxo-group in this compound to act as a catalyst or reagent in its own right.
Ligand Exchange and Substitution Reactions: The phenoxy group attached to the phosphorus atom could be a site for substitution reactions, allowing for the introduction of a wide range of other functional groups. Investigating the kinetics and thermodynamics of these ligand exchange processes will be key to designing new derivatives with tailored properties.
Redox Chemistry: The phosphorus center in phosphonium compounds can potentially undergo redox reactions. Exploring the electrochemical properties of this compound could reveal its potential for use in redox catalysis or as a redox-active material.
Integration with Advanced Computational Methodologies
Computational chemistry has become an indispensable tool for predicting and understanding chemical phenomena. For a compound like this compound, where experimental data is limited, computational studies will be particularly valuable.
Predicting Spectroscopic and Electronic Properties: Density Functional Theory (DFT) and other quantum chemical methods can be employed to predict key properties such as NMR spectra, vibrational frequencies, and electronic transitions. These predictions can guide experimental characterization and provide insights into the molecule's structure and bonding.
Modeling Reaction Mechanisms: Computational modeling can be used to elucidate the mechanisms of potential synthetic routes and reactivity pathways. By calculating transition state energies and reaction profiles, researchers can identify the most plausible mechanisms and design experiments to test these hypotheses.
In Silico Design of Derivatives: Once a baseline understanding of the structure-property relationships is established, computational methods can be used to design new derivatives of this compound with enhanced properties for specific applications. This in silico screening can significantly accelerate the discovery of new functional molecules.
| Computational Approach | Projected Application for this compound |
| Density Functional Theory (DFT) | Prediction of molecular geometry, electronic structure, and spectroscopic properties. |
| Molecular Dynamics (MD) | Simulation of the compound's behavior in different environments (e.g., solvents, polymer matrices). |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling of reactivity and interactions in complex systems, such as enzyme active sites or material interfaces. |
Potential for Integration into New Chemical Systems (e.g., materials science beyond basic properties)
While related compounds have found use as stabilizers in polymers, the unique structural features of this compound suggest a much broader potential in materials science.
Advanced Flame Retardants: The presence of phosphorus and aromatic rings suggests that this compound could serve as a highly effective flame retardant. Future research could focus on incorporating this compound into various polymer backbones to enhance their fire resistance, investigating the mechanism of flame retardancy, and assessing its performance against industry standards.
Components of High-Performance Polymers: The rigid structure and potential for strong intermolecular interactions could make this compound a valuable building block for high-performance polymers with enhanced thermal stability, mechanical strength, and chemical resistance.
Organic Electronics: The electronic properties of the phenyl and phenoxy groups, coupled with the phosphorus center, could be exploited in the field of organic electronics. Research could explore its potential as a component in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or as a host material for phosphorescent emitters.
Functional Surface Modifiers: The ability of phosphonic acids and related compounds to bind to metal oxide surfaces is well-documented. Future work could investigate the use of this compound derivatives for the surface modification of materials, imparting properties such as hydrophobicity, corrosion resistance, or biocompatibility.
Q & A
Q. What advanced separation techniques isolate this compound from complex mixtures?
- Methodological Answer : Use centrifugal partition chromatography (CPC) with biphasic solvent systems (heptane/EtOAc/MeOH/water). Optimize pH to exploit charge differences. Validate purity via LC-MS and ³¹P NMR. Compare with membrane-based separations (nanofiltration) for scalability .
Guidance for Data Contradiction Analysis
- Cross-Method Validation : Combine experimental (e.g., kinetics) and computational (e.g., molecular dynamics) data to resolve discrepancies.
- Contextualize Findings : Account for synthesis history (e.g., precursor purity) and analytical limits (e.g., detection thresholds in HPLC).
- Collaborative Reproducibility : Share protocols via open science platforms (e.g., Zenodo) for independent verification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
